molecular formula C23H23N5O3S B2410542 Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358451-05-4

Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2410542
CAS RN: 1358451-05-4
M. Wt: 449.53
InChI Key: PGXILXVMCYVGMT-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .


Chemical Reactions Analysis

The formation of Schiff’s bases was carried out by the reaction of the amine and aromatic aldehydes in EtOH, containing a catalytic amount of acetic acid .


Physical And Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .

Scientific Research Applications

  • Antidepressant and Adenosine Receptor Antagonist Properties : Research has shown that certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrate potential as rapid-acting antidepressant agents. These compounds also exhibit strong affinity for adenosine A1 and A2 receptors, suggesting their utility in neuropsychiatric treatments (Sarges et al., 1990).

  • Antimicrobial Activity : Studies have also synthesized new derivatives like pyrazoline and pyrazole, incorporating the triazoloquinoxaline structure, and evaluated their antibacterial and antifungal activities. These derivatives show promise against various microorganisms including E. coli and C. albicans (Hassan, 2013).

  • Synthesis of Novel Compounds : Researchers have been exploring the synthesis of various derivatives of triazoloquinoxaline, leading to the creation of novel compounds with potential applications in different fields of chemistry and pharmacology. This includes the synthesis of compounds like ethyl[1,2,4]triazolo[4,3-a]quinoxaline-1-ylsulfanyl)acetamido]alkanoates and their analogs, which could have further scientific applications (Fathalla, 2015).

  • Potential Anti-Infective Properties : Some derivatives of triazoloquinoxaline have been synthesized as analogs of existing anti-infective agents, with a focus on their potential application in treating urinary tract infections (Sanna et al., 1990).

  • Synthesis and Biological Activity Assessment : There's ongoing research into the microwave-promoted synthesis of triazole derivatives, including those related to triazoloquinoxaline, and their evaluation for antimicrobial, anti-lipase, and antiurease activities. This indicates their potential application in the development of new pharmaceutical agents (Özil et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be DNA and proteins involved in cell survival and apoptosis . The compound’s quinoxaline and triazole moieties have been associated with broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Mode of Action

The compound interacts with its targets through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell. The compound also interacts with proteins involved in cell survival and apoptosis, such as Bcl-2 and BAX , leading to changes in their activity .

Biochemical Pathways

The compound affects the pathways involved in cell survival and apoptosis . By upregulating pro-apoptotic proteins like BAX and downregulating pro-oncogenic cell survival proteins like Bcl-2, the compound promotes apoptosis, or programmed cell death . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent.

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have shown increasedALK5 inhibitory activity , kinase selectivity , and oral bioavailability .

Result of Action

The result of the compound’s action is the death of cancer cells . By intercalating DNA and affecting the activity of proteins involved in cell survival and apoptosis, the compound can lead to the death of cancer cells. Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .

Future Directions

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .

properties

IUPAC Name

ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXILXVMCYVGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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